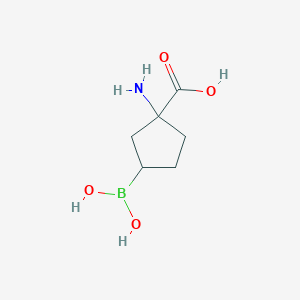
Cyclopentanecarboxylic acid, 1-amino-3-borono-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-boronocyclopentanecarboxylic acid is a boron-containing unnatural amino acid that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is particularly notable for its role in boron neutron capture therapy (BNCT), a promising cancer treatment modality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-boronocyclopentanecarboxylic acid typically involves metal-catalyzed additions of diboron agents to unsaturated carbonyl compounds . The majority of these syntheses utilize recently developed borylation techniques. For instance, the cyclic five-membered ring analogue of this compound can be synthesized through the addition of diboron agents to unsaturated carbonyl compounds under specific reaction conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting often involves the use of racemic and diastereomeric mixtures. Further separation of the L and D forms of this compound may enhance its selectivity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-boronocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include various boronic acids, boronates, and other boron-containing derivatives .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-boronocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of boron-containing compounds.
Wirkmechanismus
The mechanism by which 1-amino-3-boronocyclopentanecarboxylic acid exerts its effects involves its ability to deliver boron to specific cellular targets. In BNCT, the compound accumulates in cancer cells, where it undergoes neutron capture reactions, leading to localized cell death . The molecular targets and pathways involved include the selective uptake of the compound by tumor cells and its subsequent localization within the cytoplasm and nuclei .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-boronocyclopentanecarboxylic acid can be compared with other boron-containing compounds such as:
Boronophenylalanine (BPA): BPA is another boron delivery agent used in BNCT.
Sodium Borocaptate (BSH): BSH is also used in BNCT, but it has different chemical properties and mechanisms of action compared to 1-amino-3-boronocyclopentanecarboxylic acid.
Uniqueness: The uniqueness of 1-amino-3-boronocyclopentanecarboxylic acid lies in its high selectivity for tumor cells and its ability to deliver boron effectively for neutron capture therapy. This makes it a promising candidate for further research and development in cancer treatment .
Conclusion
1-Amino-3-boronocyclopentanecarboxylic acid is a compound with significant potential in various fields of scientific research. Its unique properties and applications, particularly in cancer therapy, make it a valuable tool for researchers and clinicians alike. Further studies and developments are likely to enhance its efficacy and broaden its range of applications.
Eigenschaften
CAS-Nummer |
799842-91-4 |
|---|---|
Molekularformel |
C6H12BNO4 |
Molekulargewicht |
172.98 g/mol |
IUPAC-Name |
1-amino-3-boronocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10) |
InChI-Schlüssel |
VOHZFKLCWSOFRW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCC(C1)(C(=O)O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



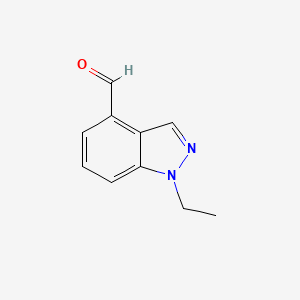
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
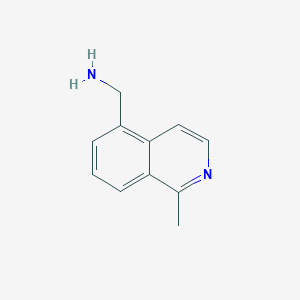
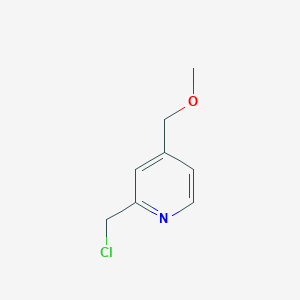

![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)

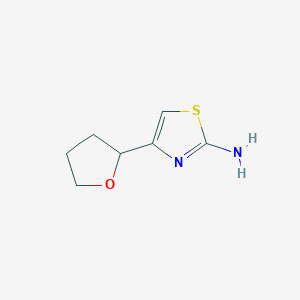


![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)
![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)

